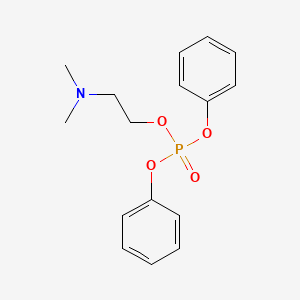
Diphenyl 2-(Dimethylamino)ethylphosphoric Acid Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphenyl 2-(Dimethylamino)ethylphosphoric Acid Ester is a chemical compound with the molecular formula C16H20NO4P and a molecular weight of 321.31 g/mol . It is an intermediate used in the synthesis of N,N-Dimethylaminoethanol Phosphate, which is a metabolite of Dimethylaminoethanol, a precursor to the neurotransmitter acetylcholine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl 2-(Dimethylamino)ethylphosphoric Acid Ester typically involves the reaction of diphenylphosphoryl chloride with N,N-dimethylaminoethanol under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome .
Analyse Des Réactions Chimiques
Types of Reactions
Diphenyl 2-(Dimethylamino)ethylphosphoric Acid Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions include various phosphoric acid and phosphine derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Diphenyl 2-(Dimethylamino)ethylphosphoric Acid Ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.
Biology: The compound is involved in the study of neurotransmitter synthesis and metabolism.
Medicine: It is used in the development of drugs targeting the cholinergic system.
Industry: The compound is used in the production of various industrial chemicals and materials
Mécanisme D'action
The mechanism of action of Diphenyl 2-(Dimethylamino)ethylphosphoric Acid Ester involves its role as a precursor in the synthesis of N,N-Dimethylaminoethanol Phosphate. This metabolite is involved in the production of acetylcholine, a neurotransmitter that plays a crucial role in the nervous system. The compound interacts with enzymes and receptors involved in acetylcholine synthesis and release .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethylaminoethanol: A precursor to acetylcholine, similar to Diphenyl 2-(Dimethylamino)ethylphosphoric Acid Ester.
Phosphoryl Chloride: Used in the synthesis of various phosphoric acid esters.
Triethylamine: A common base used in esterification reactions
Uniqueness
This compound is unique due to its specific role as an intermediate in the synthesis of N,N-Dimethylaminoethanol Phosphate, which is directly involved in neurotransmitter metabolism. This makes it particularly valuable in research related to the cholinergic system and the development of related pharmaceuticals .
Propriétés
Formule moléculaire |
C16H20NO4P |
|---|---|
Poids moléculaire |
321.31 g/mol |
Nom IUPAC |
2-(dimethylamino)ethyl diphenyl phosphate |
InChI |
InChI=1S/C16H20NO4P/c1-17(2)13-14-19-22(18,20-15-9-5-3-6-10-15)21-16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3 |
Clé InChI |
CWNXYBRNDJVMHH-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCOP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


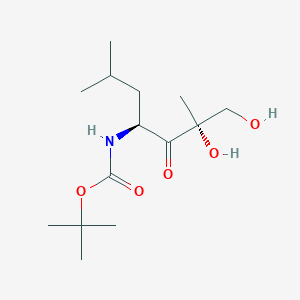
![[(2R,3R,4R,5R)-4-acetyloxy-5-(2,6-dichloropurin-9-yl)-3-methoxyoxolan-2-yl]methyl benzoate](/img/structure/B13434688.png)



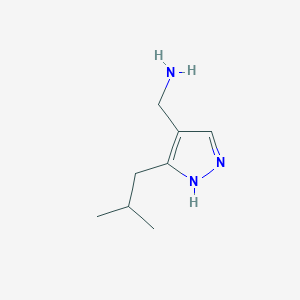
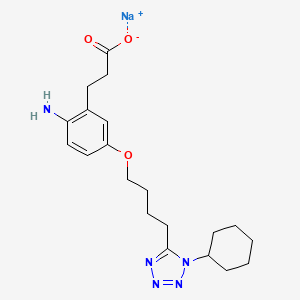
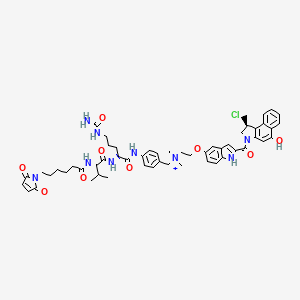
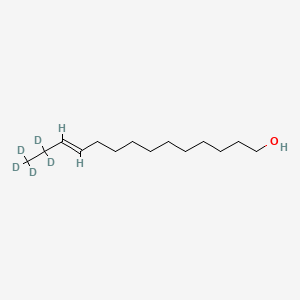
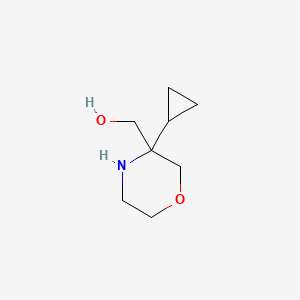

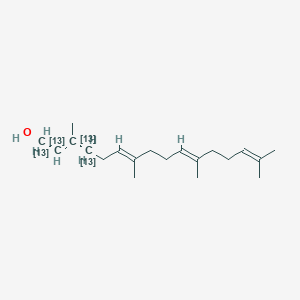
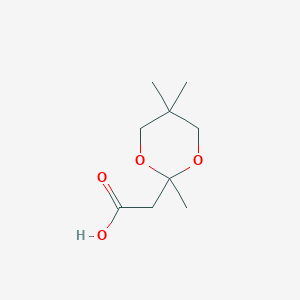
![Methyl 2,4-Dibenzyloxy-6-[(trifluoromethanesulfonyl)oxy]benzoate](/img/structure/B13434774.png)
